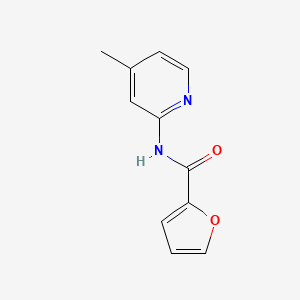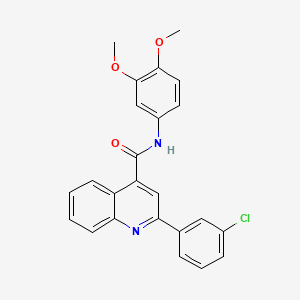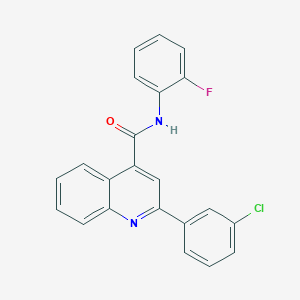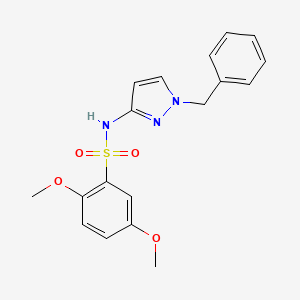![molecular formula C18H20N2O4 B10972771 2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide](/img/structure/B10972771.png)
2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide is an organic compound with a complex structure that includes methoxy groups and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, which is then reacted with an amine to form the benzamide.
-
Introduction of the Formamido Group: : The next step involves the introduction of the formamido group. This can be done by reacting the benzamide with formic acid and an appropriate amine under dehydrating conditions.
-
Final Coupling: : The final step involves coupling the intermediate with 2-methoxyphenylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Products include methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Products include the corresponding amine derivatives.
Substitution: Products depend on the substituent introduced, such as nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, 2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to interact with proteins and nucleic acids, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly those targeting specific proteins or pathways.
Industry
In industry, this compound can be used in the production of advanced materials. Its unique properties make it suitable for use in the development of polymers, coatings, and other materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide involves its interaction with specific molecular targets. The methoxy and formamido groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids. This can lead to the modulation of biological pathways, making it useful in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzamide: A simpler compound with similar structural features but lacking the formamido group.
N-(2-Methoxyphenyl)formamide: Similar in structure but lacks the benzamide core.
2-Methoxy-N-(2-methoxyphenyl)benzamide: Similar but lacks the formamido group.
Uniqueness
2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide is unique due to the presence of both methoxy and formamido groups, which allow for a wide range of chemical reactions and interactions. This makes it more versatile compared to similar compounds, providing more opportunities for modifications and applications in various fields.
Conclusion
This compound is a compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical reactions and interactions, making it a valuable building block and research tool. Further studies and developments could unlock even more applications for this versatile compound.
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-methoxy-N-[2-[(2-methoxybenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-9-5-3-7-13(15)17(21)19-11-12-20-18(22)14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
SUHFYARZNFBMQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B10972697.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10972705.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzamide](/img/structure/B10972707.png)
![2-[1-(2,4-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10972708.png)
![3-[(4-Fluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10972716.png)



![2-(3,4-Diethoxybenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10972729.png)

![6-(2-methylbutan-2-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B10972738.png)
![3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10972742.png)
![2-{[4-(propan-2-yl)phenoxy]methyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10972743.png)
![2-methyl-N-[2-(propan-2-yl)phenyl]furan-3-carboxamide](/img/structure/B10972754.png)
